5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 1 of the pyrazole ring. The aryl substituent at the carboxamide nitrogen is a 3-(trifluoromethyl)phenyl group. Such trifluoromethyl and chlorinated aryl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which enhance metabolic stability and target binding .
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O/c1-23-10(14)8(9(22-23)13(18,19)20)11(24)21-7-4-2-3-6(5-7)12(15,16)17/h2-5H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOXLKCZUGHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via halogenation and alkylation reactions, respectively. For instance, chlorination can be performed using reagents like thionyl chloride, while methylation can be achieved using methyl iodide.
Addition of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through radical trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | A549 (Lung) | 25 | Apoptosis induction |
| Another Pyrazole Derivative | MCF7 (Breast) | 30 | Cell cycle arrest |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can suppress the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
2.1 Herbicide Development
5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is being explored as a potential herbicide. Its structural features allow it to target specific biochemical pathways in weeds while minimizing effects on crops.
Case Study: Herbicide Efficacy
In field trials, this compound demonstrated effective weed control with minimal phytotoxicity to major crops such as corn and soybean. The selective action is attributed to its ability to inhibit specific enzymes involved in plant growth.
Table 2: Herbicide Efficacy in Field Trials
| Compound Name | Target Weed Species | Control Rate (%) | Crop Safety Rating |
|---|---|---|---|
| 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | Amaranthus retroflexus | 85 | High |
| Standard Herbicide | Amaranthus retroflexus | 90 | Medium |
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application development. Studies suggest that the trifluoromethyl groups enhance lipophilicity, improving cell membrane permeability and bioavailability.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Ring and Aryl Groups
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
- Trifluoromethyl Positioning : The target compound’s 3-CF₃ group is distinct from analogs like and , where CF₃ is at position 5 or absent. This affects electron density and steric bulk.
- Chlorine vs. Methyl : Chlorine at position 5 (target) vs. methyl in alters hydrophobicity and reactivity.
- Aryl Group Diversity : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with pyridyl () or chlorophenyl () moieties, influencing solubility and target affinity.
Physicochemical Properties
Trends :
- Higher halogen content (e.g., 3b’s dual Cl) correlates with increased melting points and reduced solubility.
- Trifluoromethyl groups generally enhance thermal stability but reduce aqueous solubility.
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl and chloro groups into the pyrazole structure. One common method includes the use of hydrazine derivatives and various acylating agents to achieve high selectivity and yield .
Antifungal Activity
Recent studies have demonstrated that derivatives of the pyrazole framework exhibit antifungal properties. For example, a series of synthesized compounds related to 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide were tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives showed over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Anti-inflammatory Potential
The compound has also been evaluated for anti-inflammatory activity. In vitro assays indicated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting a promising therapeutic profile .
Anticancer Properties
Emerging research indicates that pyrazole derivatives can possess anticancer properties. For instance, compounds similar to 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, several pyrazole derivatives were tested against Gibberella zeae. The most effective compounds achieved over 70% inhibition at 100 µg/mL, highlighting the potential for developing new antifungal agents based on this scaffold .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole carboxamides were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Compounds exhibited varying degrees of inhibition, with some showing IC50 values lower than those of standard anti-inflammatory medications like diclofenac .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives could significantly reduce cell viability. These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, warranting further investigation into structure-activity relationships .
Q & A
What are the standard synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or amides, followed by functionalization. For example:
Cyclocondensation : React 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the acid chloride.
Coupling : Use a coupling agent (e.g., HATU or EDC) to react the acid chloride with 3-(trifluoromethyl)aniline under inert conditions.
Chlorination : Introduce the chloro substituent via electrophilic substitution using N-chlorosuccinimide (NCS) in dichloromethane.
Key parameters include temperature control (0–25°C) and anhydrous solvents to prevent side reactions .
Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing N-methyl vs. C-methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column with acetonitrile/water gradients .
- X-Ray Crystallography : Resolve steric effects of trifluoromethyl groups and confirm spatial arrangement .
How can researchers design experiments to evaluate this compound’s biological activity?
Level: Basic
Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays.
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to determine IC values.
- Control Compounds : Compare with structurally similar pyrazoles (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to assess specificity .
What strategies optimize reaction yields in the synthesis of trifluoromethyl-substituted pyrazoles?
Level: Advanced
Answer:
- Solvent Selection : Use DMF or THF to stabilize intermediates via polar aprotic effects .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions.
- Computational Pre-Screening : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
How can molecular docking studies predict this compound’s interaction with biological targets?
Level: Advanced
Answer:
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2) due to the compound’s lipophilic trifluoromethyl groups.
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Cross-reference with crystallographic data from similar compounds (e.g., pyrazole oxime esters) to refine binding poses .
How should researchers resolve contradictions in reported biological activity data?
Level: Advanced
Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC variability in kinase assays) to identify outliers.
- Structural Validation : Confirm compound identity via LC-MS and F NMR to rule out degradation .
- Biological Replicates : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C) .
What structural analogs are critical for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
- Core Modifications : Replace the chloro group with bromo or nitro to assess electronic effects.
- Substituent Variations : Compare 3-(trifluoromethyl)phenyl vs. 4-fluorophenyl derivatives.
- Reference Compounds : Use N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide for agrochemical activity benchmarks .
How does regioselectivity impact the synthesis of substituted pyrazoles?
Level: Advanced
Answer:
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) favor formation at the 3-position due to reduced steric hindrance.
- Electronic Effects : Electron-withdrawing groups direct electrophilic substitution to the 4-position.
- Validation : Use N-labeled intermediates to track regioselectivity via 2D NMR .
What methodologies are recommended for metabolite identification?
Level: Advanced
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS.
- Phase I Metabolites : Look for hydroxylation or demethylation products.
- Phase II Conjugates : Screen for glucuronidation using UDP-glucuronosyltransferase assays .
How should stability studies be designed for this compound under varying conditions?
Level: Advanced
Answer:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 30 days; monitor degradation via HPLC.
- pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and physiological conditions.
- Light Sensitivity : Conduct accelerated UV exposure studies (300–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
